Cas no 2138147-85-8 (5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine)

5,5-Dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a substituted tetrahydroindazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its rigid bicyclic structure, featuring a 5,5-dimethyl substitution and an isopropyl group at the 2-position, enhances steric stability and may influence binding affinity in biological systems. The primary amine at the 3-position provides a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. This compound’s well-defined scaffold is of interest for exploring structure-activity relationships in drug discovery, particularly in targeting enzymes or receptors where conformational constraints are advantageous. Its synthetic accessibility and stability under standard conditions further support its utility in research settings.
5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine structure
2138147-85-8 structure
Product Name:5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine
CAS No:2138147-85-8
MF:C12H21N3
MW:207.315242528915
CID:5844750
PubChem ID:165741491
Update Time:2025-06-07

5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine
    • EN300-784225
    • 2138147-85-8
    • Inchi: 1S/C12H21N3/c1-8(2)15-11(13)9-7-12(3,4)6-5-10(9)14-15/h8H,5-7,13H2,1-4H3
    • InChI Key: PTMMSORXBCMROH-UHFFFAOYSA-N
    • SMILES: N1(C(C)C)C(=C2C(CCC(C)(C)C2)=N1)N

Computed Properties

  • Exact Mass: 207.173547683g/mol
  • Monoisotopic Mass: 207.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.8Ų

5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine Pricemore >>

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Additional information on 5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine

Introduction to 5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine (CAS No. 2138147-85-8)

The compound 5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine, identified by the CAS number 2138147-85-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential therapeutic applications. The molecule features a tetrahydronaphthalene core substituted with dimethyl and isopropyl groups, which contribute to its unique pharmacokinetic properties. Its indazole framework is particularly noteworthy, as it is a privileged scaffold frequently explored in medicinal chemistry for developing novel bioactive agents.

Recent studies have highlighted the importance of indazole derivatives in drug discovery, particularly for their role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. The structural motif of 5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine aligns well with these trends, making it a promising candidate for further investigation. The presence of the isopropyl group at the 2-position introduces steric hindrance that can influence binding affinity and selectivity when interacting with biological targets. This feature has been leveraged in the design of molecules that exhibit enhanced potency while minimizing off-target effects.

In the realm of drug development, the synthesis and characterization of 5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine have been facilitated by advances in organic synthesis methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled the efficient construction of its complex framework. These synthetic strategies not only enhance yield but also allow for structural modifications that can be tailored to optimize pharmacological activity. The compound’s stability under various conditions has been a critical factor in its suitability for both preclinical and clinical studies.

One of the most compelling aspects of 5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is its potential as an intermediate in the synthesis of more complex therapeutic agents. Researchers have demonstrated its utility in generating derivatives with enhanced binding affinity to specific enzymes and receptors. For instance, modifications at the 3-amino position have been explored to improve solubility and metabolic stability. Such structural diversifications underscore the compound’s versatility and its role as a building block in modern drug design.

The pharmacological profile of 5,5-dimethyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine has been preliminarily assessed through in vitro assays. These studies suggest that it may exhibit inhibitory activity against certain kinases and transcription factors implicated in diseases such as cancer and autoimmune disorders. The indazole core’s ability to interact with these targets has been attributed to its aromatic system and electron-rich nitrogen atoms. Further investigations are warranted to elucidate its mechanism of action and identify potential therapeutic applications.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 5,5-dimethyl-2-(propan-2-y)-4,5,6,7-tetrahydro-H-indazol]-3]-amine. Molecular docking simulations have provided insights into how this compound interacts with biological macromolecules at an atomic level. These simulations have helped refine lead structures by predicting binding modes and affinities before experimental validation is conducted. Such computational approaches are integral to modern drug discovery pipelines and have accelerated the development of novel therapeutics.

The synthetic pathways developed for 5,dimethyl--(propa-nz-z--y)--4,S,6,7-tetrahydronaphthalzol--z--amine (CAS No.--2138147--85--8) also highlight its feasibility as a commercial product. Scalable synthetic routes have been optimized to ensure cost-effective production while maintaining high purity standards required for pharmaceutical applications. Process chemists have focused on minimizing waste generation and improving reaction efficiencies through green chemistry principles. These efforts align with global trends toward sustainable drug manufacturing practices.

As research progresses, 55-dimethyl--z-propan--) --4,S,6,7-tetrahydronaphthalzol--z--amine continues to be evaluated for its potential clinical utility across multiple therapeutic areas including oncology, neurology,and infectious diseases.* Its unique structural features make it an attractive candidate for further exploration.* Collaborative efforts between academic researchers*and pharmaceutical companies are essential*to translate*these findings*into tangible*therapeutic benefits.*

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